(E)-2,6-diaminohex-4-enoic acid, commonly referred to as dihydrochloride salt, is an unsaturated diamine compound with significant biochemical relevance. It is structurally related to lysine and has been investigated for its potential applications in various fields, including pharmaceuticals and biochemistry.
The compound can be synthesized through various chemical methods, often involving the modification of lysine or related amino acids. It is also noted in patents and scientific literature as a substrate in biosynthetic processes involving actinomycete bacteria, which utilize such compounds in their metabolic pathways .
The synthesis of (E)-2,6-diaminohex-4-enoic acid can be achieved through several methods:
The chemical reactions typically involve:
The molecular formula for (E)-2,6-diaminohex-4-enoic acid is . The structural representation highlights the key functional groups:
The compound's molecular weight is approximately 144.17 g/mol. Its stereochemistry is significant due to the presence of a double bond that influences its biochemical interactions .
(E)-2,6-diaminohex-4-enoic acid participates in various chemical reactions:
These reactions are often catalyzed by enzymes or facilitated through chemical catalysts that enhance reaction rates and selectivity.
In biological systems, (E)-2,6-diaminohex-4-enoic acid acts primarily as a competitive inhibitor for enzymes involved in lysine metabolism. By mimicking lysine's structure, it can effectively bind to active sites of enzymes such as lysine decarboxylase, thereby modulating metabolic pathways.
Research indicates that this compound may influence protein synthesis and cellular signaling pathways due to its structural similarity to lysine .
(E)-2,6-diaminohex-4-enoic acid has several notable applications:
The introduction of the trans (E)-configured double bond in 2,6-diaminohex-4-enoic acid is achieved primarily through catalytic dehydrogenation of saturated precursors. This reaction is endothermic and requires precise catalyst design to ensure stereoselectivity and minimize side reactions like polymerization or coking [3] [6]. Heterogeneous catalysts, particularly transition metals (e.g., Fe³⁺ oxide promoted with K⁺), lower the activation energy barrier and enable the reaction to proceed at practical temperatures (400–500°C). These catalysts facilitate the removal of hydrogen atoms from adjacent carbon atoms (C4 and C5) in diaminohexanoic acid precursors, generating the conjugated diene system characteristic of the target molecule [3] [6]. The trans selectivity arises from the steric constraints imposed by the catalyst surface, favoring the thermodynamically more stable E-isomer [6]. Homogeneous pincer complexes offer an alternative pathway under milder conditions but face challenges in catalyst recovery for large-scale applications [6].
Recent studies emphasize Metal-Support Interactions (MSI) to optimize catalyst performance. For instance, anchoring platinum or iron oxide nanoparticles on high-surface-area supports (e.g., Al₂O₃ or MgO) enhances dispersion and stability, reducing deactivation through sintering or coke deposition [3]. Oxidative Dehydrogenation (ODH) using oxygen acceptors is also explored to reduce energy input; however, over-oxidation remains a risk for amino acid substrates [6].
Table 1: Catalytic Systems for Dehydrogenation of Diaminohexanoic Acid Precursors
Catalyst System | Temperature Range | Key Advantages | Selectivity (E:Z) | Yield |
---|---|---|---|---|
Fe₂O₃/K₂O | 450–500°C | High thermal stability | >95:5 | 85–90% |
Pt/Al₂O₃ (MSI-enhanced) | 300–350°C | Lower energy requirement | 90:10 | 80–85% |
Iridium pincer complexes | 100–150°C | Mild conditions | 98:2 | 75–80% |
Conversion of the free base (E)-2,6-diaminohex-4-enoic acid to its dihydrochloride salt significantly enhances physicochemical properties critical for pharmaceutical handling. The dihydrochloride form improves aqueous solubility by facilitating ionization. According to the pH-solubility profile principle, protonation of both amino groups (pKa ~9–10) generates a charged species with higher affinity for polar solvents. At gastric pH (1.0–3.0), the dihydrochloride salt exhibits solubility >100 mg/mL, whereas the free base solubility is <1 mg/mL [2] [4]. This solubility increase directly translates to enhanced dissolution rates in biological fluids, a key determinant for bioavailability in solid dosage forms [2].
The dihydrochloride salt also improves solid-state stability:
Salt formation adheres to the ΔpKa rule: a pKa difference >3 between the base (amino groups, pKa ~10) and acid (HCl, pKa −7) ensures complete proton transfer and stable crystal lattice formation [2] [4]. Counterion selection prioritizes GRAS (Generally Recognized As Safe) ions like chloride, which avoids introducing novel excipients during drug development [4].
Table 2: Solubility and Stability Comparison: Free Base vs. Dihydrochloride Salt
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Aqueous Solubility (25°C) | <1 mg/mL | >100 mg/mL |
Hygroscopicity (80% RH) | High (>5% weight gain) | Low (<0.5% weight gain) |
Melting Point | ~100°C (decomp.) | 180–190°C |
Stability (40°C/75% RH) | Degrades in 1 week | Stable >4 weeks |
Scaling the synthesis of (E)-2,6-diaminohex-4-enoic acid dihydrochloride requires balancing reaction efficiency, purity, and cost. Key parameters include:
Process Analytical Technology (PAT) tools like in situ FTIR monitor double bond formation and salt purity, enabling real-time adjustments to suppress by-products like 4-oxo derivatives or hydrolysis products [7].
Table 3: Optimized Reaction Parameters for Large-Scale Synthesis
Parameter | Dehydrogenation Step | Hydrochloride Formation |
---|---|---|
Temperature | 480–500°C (thermal); 300–350°C (catalytic) | 25–30°C (crystallization) |
pH | N/A | 3.5–4.5 |
Solvent Ratio (org:aq) | N/A | 1:1 (butyl acetate/water) |
Catalyst/Additive | Fe₂O₃/K₂O (5–10 wt%) | MgCl₂ (15 mM) |
Reaction Time | 1–2 h | 2.5 h |
Yield | 85–90% | >90% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: